2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate
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Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the synthesis of polymers and copolymers due to their reactive double bonds and functional groups. They are known for their applications in various industrial processes, including the production of adhesives, coatings, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized through the esterification of 2-(dimethylamino)ethanol with methacrylic acid.
Ethyl prop-2-enoate: This ester is commonly prepared by the esterification of acrylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Methyl 2-methylprop-2-enoate: This compound can be synthesized by the esterification of methacrylic acid with methanol.
Industrial Production Methods
Industrial production of these esters often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: These esters can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of these esters typically yields the corresponding alcohols.
Substitution: These esters can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers, and thioesters
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have diverse applications in scientific research:
Chemistry: These esters are used as monomers in the synthesis of polymers and copolymers.
Biology: In biological research, these compounds are used to modify biomolecules and study their interactions.
Medicine: These esters are used in the development of drug delivery systems.
Industry: In industrial applications, these esters are used in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of these esters involves their ability to undergo polymerization and form long-chain polymers. The double bonds in their structures allow them to participate in free radical polymerization reactions. In biological systems, 2-(dimethylamino)ethyl 2-methylprop-2-enoate can interact with negatively charged biomolecules due to its cationic nature, facilitating gene delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar to 2-(dimethylamino)ethyl 2-methylprop-2-enoate but lacks the ester group.
Ethyl acrylate: Similar to ethyl prop-2-enoate but has a different alkyl group.
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate but has a different alkyl group.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Unique due to its cationic nature, making it suitable for gene delivery applications.
Ethyl prop-2-enoate: Known for its use in the production of polymers with high flexibility and durability.
Methyl 2-methylprop-2-enoate: Distinguished by its ability to form hard and durable polymers, making it ideal for coatings and adhesives.
Properties
CAS No. |
26316-50-7 |
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Molecular Formula |
C18H31NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.2C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;1H2,2-3H3;3H,1,4H2,2H3 |
InChI Key |
KIEHRPGVDAXSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
Related CAS |
26316-50-7 |
Origin of Product |
United States |
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